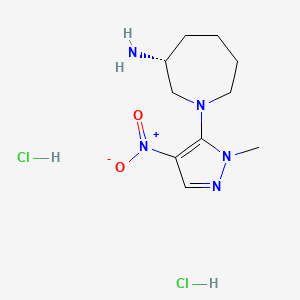

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride

描述

“(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride” is a chiral organic compound featuring a seven-membered azepane ring fused to a substituted pyrazole moiety. The pyrazole ring is substituted with a methyl group at the 1-position and a nitro group at the 4-position, contributing to its electronic and steric properties . The compound exists as a dihydrochloride salt, enhancing its water solubility and stability under controlled conditions.

Key structural attributes include:

- Azepane ring: A saturated seven-membered ring providing conformational flexibility compared to smaller heterocycles.

- Nitro group: Electron-withdrawing substituent that may influence reactivity and binding interactions.

- Dihydrochloride salt: Improves solubility and crystallinity for handling and formulation.

属性

分子式 |

C10H19Cl2N5O2 |

|---|---|

分子量 |

312.19 g/mol |

IUPAC 名称 |

(3R)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride |

InChI |

InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-5-3-2-4-8(11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m1../s1 |

InChI 键 |

ZIUDBDKDGACFQA-YCBDHFTFSA-N |

手性 SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC[C@H](C2)N.Cl.Cl |

规范 SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCCC(C2)N.Cl.Cl |

产品来源 |

United States |

生物活性

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following molecular formula and weight:

- Molecular Formula : C10H19Cl2N5O2

- Molecular Weight : 312.19 g/mol

The structure comprises a pyrazole ring with a methyl and nitro group, linked to an azepane structure via an amine group. These characteristics are crucial for its biological activity, as the pyrazole moiety is often associated with various therapeutic effects.

Pharmacological Potential

Preliminary studies suggest that (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride may exhibit significant pharmacological activities, particularly in the following areas:

- Anti-inflammatory Activity : The pyrazole structure is commonly linked to anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in various models.

- Antimicrobial Effects : Initial assessments indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- CNS Activity : The azepane component suggests possible interactions with the central nervous system, which warrants investigation into its neuropharmacological effects.

Understanding the mechanisms through which (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride exerts its effects is critical. Potential mechanisms include:

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing neurotransmitter systems.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-4-nitro-pyrazole | Structure | Lacks azepane structure; simpler pyrazole derivative |

| (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride | Structure | Stereoisomer with different biological activity potential |

| 2-Amino-thiazole derivatives | Structure | Different heterocyclic structure; potential for different biological targets |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to (R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-aminedihydrochloride:

- Anti-inflammatory Studies : Research demonstrated that pyrazole derivatives significantly reduced inflammatory markers in animal models of arthritis.

- Antimicrobial Testing : A series of tests indicated that compounds with similar structures exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

- CNS Activity Assessment : Behavioral assays in rodents suggested that certain azepane derivatives could modulate anxiety-related behaviors, indicating potential for CNS applications.

相似化合物的比较

Comparison with Similar Compounds

The compound is compared below with two structural analogs:

(R)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)piperidin-3-amine dihydrochloride (piperidine analog)

(R)-(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride (pyrrolidine analog)

Structural and Functional Differences

Key Findings:

Ring Size and Flexibility: The azepane derivative’s larger ring may enhance binding to larger biological targets due to increased conformational adaptability compared to piperidine (6-membered) and pyrrolidine (5-membered) analogs.

Electronic Effects :

- All three compounds share the 4-nitro-pyrazole group, which likely imparts similar electronic effects (e.g., hydrogen-bonding capacity). However, steric hindrance varies with ring size.

Storage conditions (dry, cool, airtight) are critical for all dihydrochloride salts to prevent decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。